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molecular formula C9H10OS B8456645 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8456645
M. Wt: 166.24 g/mol
InChI Key: VMIZWBVAJZOOAR-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

To a solution of 6,7-dihydro-1-benzothiophen-4(5H)-one (1.63 g) in tetrahydrofuran (90 ml) at −78° C. under N2 was added lithium diisopropyl amide (5.89 ml, 2 M). After 30 min, iodomethane (0.732 ml) was added and the reaction was allowed to warm to ambient temperature. After 2 h, the reaction mixture was poured into saturated sodium bicarbonate (100 ml), extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated. MPLC was run on a biotage 40M column with 4-6% ethyl acetate/heptane to provide the title compound as an oil (560 mg, 32%): 1H NMR (300 MHz, CDCl3) δ) 7.41, 7.08, 3.15-2.99, 2.61-2.53, 2.33-2.25, 2.06-1.92, 1.28; HRMS (FAB) calcd for C9H10OS+H 167.0531, found 167.0527.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
5.89 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.732 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1.[CH:11]([N-]C(C)C)(C)C.[Li+].IC.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:11][CH:8]1[C:9](=[O:10])[C:4]2[CH:3]=[CH:2][S:1][C:5]=2[CH2:6][CH2:7]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
S1C=CC2=C1CCCC2=O
Name
Quantity
5.89 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.732 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted methylene chloride (3×100 ml), dried MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CCC2=C(C=CS2)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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